4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid
Overview
Description
4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C14H15N3O2 It is a pyrimidine derivative, characterized by the presence of a phenylethylamino group at the 2-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with appropriate amines and carboxylic acid derivatives. One common method involves the reaction of 4-methyl-2-chloropyrimidine with 2-phenylethylamine, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, thiols, or amines, in solvents like dimethylformamide (DMF) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate: An ester derivative with similar structural features but different chemical properties.
2-Phenylethylamine: A simpler amine that serves as a precursor in the synthesis of the target compound.
Pyrimidine-5-carboxylic acid: A basic pyrimidine derivative with a carboxylic acid group.
Uniqueness
4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the phenylethylamino group and the carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
Overview
4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid (CAS Number: 1188977-51-6) is a pyrimidine derivative characterized by a phenylethylamino group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C14H15N3O2
- Molecular Weight : 257.29 g/mol
- Purity : Typically >90% in commercial preparations .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This is particularly relevant in targeting enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, likely due to its ability to inhibit enzymes critical for bacterial survival. The following table summarizes the antibacterial activity against selected organisms:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Klebsiella pneumoniae | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antibacterial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including T-cell malignancies. The following table presents the cytotoxicity data:
Cell Line | IC50 (µM) |
---|---|
Jurkat (T-cell leukemia) | 0.021 |
HeLa (cervical cancer) | >10 |
MOLT-4 (T-cell leukemia) | 0.025 |
The selectivity towards T-cell lines suggests potential therapeutic applications in treating certain hematological malignancies .
Case Studies
-
Study on Enzyme Inhibition :
A study investigated the inhibition of purine nucleoside phosphorylase (PNP), a target for T-cell malignancies. The compound exhibited low nanomolar inhibitory activity, demonstrating its potential as a therapeutic agent against T-cell cancers . -
Antibacterial Activity Assessment :
Another study focused on the antibacterial efficacy against Burkholderia pseudomallei. The compound showed significant binding interactions with the enzyme IspF, which is crucial for bacterial survival, leading to its classification as a promising antibacterial candidate .
Properties
IUPAC Name |
4-methyl-2-(2-phenylethylamino)pyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-12(13(18)19)9-16-14(17-10)15-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,18,19)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHPUMDXJGMDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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